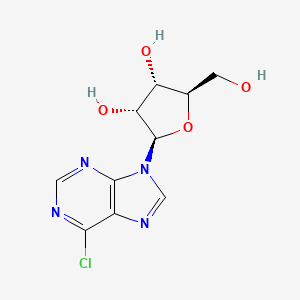

6-Chloropurine riboside

Description

Structure

2D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRJGHCQQPETRH-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313678 | |

| Record name | 6-Chloropurine riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5399-87-1, 2004-06-0 | |

| Record name | 6-Chloropurine riboside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5399-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropurine riboside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-9-beta-D-ribofuranosyl-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloropurine riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-9-ribofuranosyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-chloro-9-β-D-ribofuranosyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloropurine Riboside: A Versatile Precursor for the Synthesis of Novel Nucleoside Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine riboside is a key synthetic intermediate in the development of a wide array of nucleoside analogs with significant therapeutic potential. Its versatile reactivity, particularly at the C6 position of the purine ring, allows for the introduction of diverse functional groups, leading to the generation of novel compounds with antiviral and anticancer properties. This technical guide provides a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols for key transformations, quantitative data on reaction yields and biological activities of its derivatives, and visualizations of relevant synthetic and biological pathways.

Chemical Properties and Reactivity

This compound serves as an excellent electrophile for nucleophilic aromatic substitution reactions. The chlorine atom at the C6 position is readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is the cornerstone of its utility in generating a diverse library of N6-substituted adenosine analogs and other purine derivatives. Furthermore, the ribose moiety can be functionalized or modified to produce analogs with altered pharmacokinetic and pharmacodynamic profiles.

Synthesis of Nucleoside Analogs from this compound

Several key synthetic strategies are employed to convert this compound into novel nucleoside analogs. These include direct nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and modifications of the sugar moiety.

Nucleophilic Aromatic Substitution at the C6 Position

The most common transformation involving this compound is the direct displacement of the C6-chloro group by various nucleophiles. This approach is widely used to synthesize N6-substituted adenosine derivatives.

Experimental Protocol: Synthesis of N6-Benzyladenosine

This protocol describes the synthesis of N6-benzyladenosine, a representative N6-substituted adenosine analog, from this compound.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et3N)

-

Ethanol (EtOH)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add benzylamine (1.2 eq) and triethylamine (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N6-benzyladenosine.

Quantitative Data: The yields for this type of reaction are generally good, often ranging from 74% to 86%.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provide powerful methods for forming carbon-carbon bonds at the C6 position of the purine ring. These reactions enable the synthesis of 6-aryl- and 6-alkynylpurine ribosides.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 6-Phenylpurine Riboside

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction vessel.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the desired 6-phenylpurine riboside.

Mitsunobu Reaction for Acyclic Nucleoside Analogs

The Mitsunobu reaction allows for the coupling of 6-chloropurine with various alcohols to generate acyclic nucleoside analogs. This reaction proceeds with an inversion of stereochemistry at the alcohol carbon.

Experimental Protocol: Mitsunobu Reaction of 6-Chloropurine with an Acyclic Alcohol

This protocol provides a general procedure for the Mitsunobu reaction.

Materials:

-

6-Chloropurine

-

Acyclic alcohol

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 6-chloropurine (1.0 eq), the desired acyclic alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired acyclic nucleoside analog.

Quantitative Data on Synthesized Nucleoside Analogs

The following tables summarize the reaction yields and biological activities of representative nucleoside analogs synthesized from this compound.

Table 1: Reaction Yields for the Synthesis of Nucleoside Analogs

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| This compound | Benzylamine, Et3N, EtOH, 80°C, 3h | N6-Benzyladenosine | 74-86 | [1] |

| This compound | Phenylboronic acid, Pd(OAc)2, PPh3, K2CO3, Dioxane/H2O | 6-Phenylpurine riboside | Varies | |

| 6-Chloropurine | Acyclic alcohol, PPh3, DIAD, THF | Acyclic nucleoside analog | Varies |

Table 2: Biological Activity of Nucleoside Analogs Derived from this compound

| Compound | Biological Activity | Cell Line/Target | IC50 (µM) | Reference |

| This compound | Anti-SARS-CoV | Vero E6 | 48.7 | |

| Compound 11 (a benzoylated derivative) | Anti-SARS-CoV | Vero E6 | 14.5 | |

| 6-Methylpurine-β-D-riboside | Antitumor | Various human tumor cell lines | 0.006 - 0.034 | [2] |

| N6-substituted adenosine analogs | Antiproliferative | Human gastric cancer cells | Varies | |

| 6-(4-X-substituted phenyl)purine ribonucleosides | Cytostatic | CCRF-CEM, HeLa, L1210 | 0.25 - 20 |

Visualizations of Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic workflows and a proposed biological mechanism of action for purine analogs.

Synthetic Workflow Diagrams

Caption: General workflow for N6-substitution.

Caption: General workflow for Suzuki-Miyaura coupling.

Biological Pathway Diagram

Many purine analogs, after intracellular conversion, exert their cytotoxic effects by inhibiting de novo purine biosynthesis and by being incorporated into DNA and RNA, leading to chain termination and apoptosis.

Caption: Cellular mechanism of purine analogs.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of nucleoside analogs. The synthetic methodologies outlined in this guide, including nucleophilic substitution, palladium-catalyzed cross-coupling, and the Mitsunobu reaction, provide robust and efficient routes to novel compounds with significant potential as antiviral and anticancer agents. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of new and improved therapeutic agents.

References

The Physicochemical Profile of 6-Chloropurine Riboside: A Comprehensive Guide for Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine riboside, a synthetic purine nucleoside analog, serves as a critical precursor and intermediate in the synthesis of various biologically active compounds, including potential anticancer and antiviral agents. Its structural similarity to endogenous nucleosides allows it to interact with key cellular enzymes, offering a versatile scaffold for the development of targeted therapeutics. A thorough understanding of its physicochemical properties is paramount for optimizing its use in drug design, formulation development, and mechanistic studies. This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an overview of its metabolic activation pathway.

Physicochemical Properties

The efficacy and developability of a drug candidate are intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical properties of this compound are summarized below.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClN₄O₄ | |

| Molecular Weight | 286.67 g/mol | |

| Melting Point | 158-162 °C (with decomposition) | |

| Solubility | ||

| Water | Soluble | |

| DMSO | ~5 mg/mL | |

| DMF | 49-51 mg/mL (clear, colorless to faintly yellow) | |

| pKa (Predicted) | 13.06 ± 0.70 | |

| LogP (Predicted) | -1.3 | |

| Appearance | White to light yellow crystalline powder | |

| Stability | Stable for ≥ 4 years when stored at -20°C |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential for drug development. The following sections detail standardized experimental protocols for measuring the key parameters of this compound.

Determination of Aqueous Solubility

The "shake-flask" method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is recommended.

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding 0.22 µm filter.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., water or mobile phase).

-

Analysis: Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of known concentrations of this compound must be prepared in the same solvent for accurate quantification.

-

Calculation: The solubility is calculated from the concentration of the analyte in the supernatant, taking into account the dilution factor.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining aqueous solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.[1]

Methodology:

-

Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in purified water. To maintain a constant ionic strength, 0.15 M potassium chloride can be added.[2]

-

Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette tip. Gently stir the solution.

-

Titration:

-

For acidic pKa values, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

For basic pKa values, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant. Continue the titration until the pH change becomes negligible.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the steepest portion of the titration curve. The first derivative of the curve (ΔpH/ΔV) can be plotted to accurately determine the equivalence point.[2]

Determination of LogP by Reverse-Phase HPLC

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity and can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Methodology:

-

System Setup: Use a C18 reverse-phase HPLC column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form) and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known LogP values that span a range including the expected LogP of this compound.

-

Sample Analysis: Inject a solution of this compound and record its retention time (t_R). Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation of Capacity Factor (k'): Calculate the capacity factor for each standard and for this compound using the formula: k' = (t_R - t_0) / t_0.

-

Calibration Curve: Plot the logarithm of the capacity factor (log k') of the standards against their known LogP values. A linear relationship should be observed.

-

LogP Determination: From the calibration curve, determine the LogP of this compound corresponding to its measured log k'.

Metabolic Activation and Signaling Pathway

As a nucleoside analog, this compound is a prodrug that requires intracellular phosphorylation to exert its biological activity. The metabolic activation pathway is crucial for its mechanism of action.

Metabolic Pathway:

-

Cellular Uptake: this compound enters the cell via nucleoside transporters.

-

Phosphorylation: Inside the cell, it is sequentially phosphorylated by cellular kinases. The initial and rate-limiting step is the conversion to 6-chloropurine ribonucleoside monophosphate (6-Cl-RMP), which is likely catalyzed by adenosine kinase .[4]

-

Further Phosphorylation: 6-Cl-RMP is then further phosphorylated to the diphosphate (6-Cl-RDP) and finally to the active triphosphate form, 6-chloropurine ribonucleoside triphosphate (6-Cl-RTP), by other cellular kinases.

-

Mechanism of Action: 6-Cl-RTP can then interfere with nucleic acid synthesis. It can act as a competitive inhibitor of polymerases or be incorporated into growing DNA or RNA chains. Incorporation of the modified nucleotide can lead to chain termination, disruption of DNA or RNA structure and function, and ultimately, induction of apoptosis in rapidly dividing cells.[5]

Proposed Metabolic Activation Pathway of this compound

Caption: Proposed metabolic activation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, crucial for its application in drug design and development. The detailed experimental protocols offer a practical framework for the accurate determination of these parameters. Furthermore, the elucidation of its metabolic activation pathway provides insight into its mechanism of action and highlights its potential as a prodrug. By leveraging this foundational knowledge, researchers can better design and develop novel therapeutics derived from the this compound scaffold.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationship between phosphorylation and cytotoxicity of 2-chloroadenosine and 6-methylmercaptopurine riboside in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Use of 6-Chloropurine Riboside in Experimental Setups: A Technical Guide on Solubility, Protocols, and Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility, experimental applications, and cellular mechanisms of 6-Chloropurine riboside, a key purine nucleoside analog. The information presented herein is intended to support the design and execution of robust experimental protocols in cancer and virology research.

Solubility of this compound in Common Organic Solvents

The solubility of this compound is a critical parameter for the preparation of stock solutions in experimental settings. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are two common aprotic polar solvents used to dissolve this compound for in vitro studies. The table below summarizes the available solubility data. It is important to note the discrepancy in the reported solubility in DMF, which may be attributable to variations in experimental conditions such as temperature, purity of the compound, and the specific methodology used for solubility determination. Researchers are advised to perform their own solubility tests to confirm the optimal concentration for their specific experimental needs.

| Solvent | Reported Solubility | Source |

| Dimethyl sulfoxide (DMSO) | ~5 mg/mL | N/A |

| N,N-Dimethylformamide (DMF) | ~2 mg/mL | N/A |

| N,N-Dimethylformamide (DMF) | 49-51 mg/mL | N/A |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable experimental outcomes. The following sections provide step-by-step methodologies for preparing this compound stock solutions and for conducting common cell-based assays.

Preparation of this compound Stock Solution in DMSO

This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired working concentrations in cell culture media.

Materials:

-

This compound powder

-

Sterile, anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

-

Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term use.

Cell Viability Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is a general guideline and may require optimization based on the cell line and experimental conditions.

Materials:

-

Cells cultured in a 96-well plate

-

This compound working solutions (diluted from DMSO stock)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan crystals)

-

Phosphate-buffered saline (PBS)

-

Multi-well plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound from the DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the this compound working solutions. Include appropriate controls (untreated cells and vehicle control with DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well plate reader.

Apoptosis Assay using Annexin V Staining

Annexin V staining is a common method to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane. This protocol provides a general procedure for flow cytometric analysis.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate duration.

-

Harvest both adherent and suspension cells.

-

Wash the cells with cold PBS and centrifuge at a low speed.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cellular Signaling Pathways

This compound, as a purine analog, can interfere with key cellular processes, leading to the induction of apoptosis and inhibition of cell proliferation. The following diagrams illustrate the putative signaling pathways affected by this compound.

The Antiviral Activity Spectrum of 6-Chloropurine Riboside and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropurine riboside, a purine nucleoside analog, and its derivatives have demonstrated a range of antiviral activities against various DNA and RNA viruses. This technical guide provides an in-depth overview of the antiviral spectrum, mechanism of action, and structure-activity relationships of these compounds. It includes a compilation of quantitative antiviral data, detailed experimental protocols for assessing antiviral efficacy and cytotoxicity, and visual representations of the key molecular pathways involved in their antiviral action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antiviral therapeutics.

Introduction

Nucleoside analogs represent a cornerstone of antiviral chemotherapy. Their structural similarity to natural nucleosides allows them to be recognized and metabolized by cellular and viral enzymes, leading to the disruption of viral replication. This compound and its analogs are a class of synthetic purine nucleosides that have been investigated for their therapeutic potential. The presence of the chlorine atom at the 6-position of the purine ring is a key feature that influences their biological activity. This guide will explore the breadth of their antiviral effects, the molecular basis for their action, and the experimental methodologies used to characterize them.

Antiviral Activity Spectrum

The antiviral activity of this compound and its analogs has been evaluated against a variety of DNA and RNA viruses. The activity is often dependent on the specific analog and the virus being targeted.

DNA Viruses

6-Chloropurine arabinoside, an analog of this compound, has shown notable activity against several DNA viruses.[1] Its efficacy is particularly pronounced against Varicella-zoster virus (VZV), the causative agent of chickenpox and shingles. Moderate activity has also been observed against Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and vaccinia virus.[1] However, the 2'-deoxy-2'-fluoro derivative of 6-chloropurine arabinoside did not show significant activity against these viruses at subtoxic concentrations.[1]

RNA Viruses

The activity of this compound and its analogs against RNA viruses is more varied. Notably, certain analogs have demonstrated promising activity against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[2] In contrast, 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative were found to be inactive against Human Immunodeficiency Virus (HIV) at subtoxic concentrations.[1] An analog of this compound, 6-methylmercaptopurine riboside (6MMPr), has been shown to effectively block the replication of the Zika virus (ZIKV), a member of the Flaviviridae family.

Quantitative Antiviral Data

The following tables summarize the available quantitative data on the antiviral activity and cytotoxicity of this compound and its key analogs. The 50% effective concentration (IC50) represents the concentration of the compound required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of this compound and Analogs against RNA Viruses

| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | SI (CC50/IC50) | Reference |

| This compound | SARS-CoV | Vero E6 | 48.7 | >300 | >6.2 | [2] |

| This compound analog 11 | SARS-CoV | Vero E6 | 14.5 | >300 | >20.7 | [2] |

| 6-Methylmercaptopurine riboside (6MMPr) | Zika Virus (ZIKV) | Vero | 24.4 | 291 | 11.9 | |

| 6-Methylmercaptopurine riboside (6MMPr) | Zika Virus (ZIKV) | SH-SY5Y | 20.3 | 460.3 | 22.7 |

Table 2: Antiviral Activity of 6-Chloropurine Arabinoside against DNA Viruses

| Compound | Virus | Cell Line | IC50 (µg/mL) | CC50 (µg/mL) | SI (CC50/IC50) | Reference |

| 6-Chloropurine arabinoside | Varicella-zoster virus (VZV) | HEL | 0.04 | >100 | >2500 | |

| 6-Chloropurine arabinoside | Herpes simplex virus type 1 (HSV-1) | Vero | 5.0 | >100 | >20 | |

| 6-Chloropurine arabinoside | Herpes simplex virus type 2 (HSV-2) | Vero | 5.0 | >100 | >20 | |

| 6-Chloropurine arabinoside | Vaccinia virus | Vero | 2.0 | >100 | >50 |

Note: Data for Table 2 is derived from qualitative statements in the cited literature; specific numerical values for IC50 and CC50 were not always provided and are represented as ranges or qualitative descriptors where necessary.

Mechanism of Action

The antiviral activity of this compound and its analogs is primarily dependent on their intracellular conversion to the active triphosphate form. This process is a key determinant of their selectivity and potency.

Intracellular Phosphorylation

The initial and often rate-limiting step in the activation of these nucleoside analogs is their phosphorylation to the monophosphate form. This can be catalyzed by either host cellular kinases or virus-encoded kinases.

-

Viral Kinases: For some viruses, such as VZV, a virus-encoded thymidine kinase (TK) is responsible for the initial phosphorylation of 6-chloropurine arabinoside.[1] This selective activation in virus-infected cells contributes to the compound's high selectivity index.

-

Host Cell Kinases: In the absence of a viral kinase, or for analogs that are not substrates for viral kinases, host cell enzymes such as deoxycytidine kinase (dCK) and adenosine kinase (AK) can catalyze the initial phosphorylation step.[3][4] dCK is known to phosphorylate a broad range of purine and pyrimidine nucleoside analogs.[3][5]

Once the monophosphate is formed, host cell kinases further phosphorylate it to the diphosphate and then the active triphosphate form.

Inhibition of Viral Polymerases

The active triphosphate analog acts as a competitive inhibitor of the natural deoxyguanosine triphosphate (dGTP) or adenosine triphosphate (ATP) for the viral DNA or RNA polymerase. Upon incorporation into the growing viral nucleic acid chain, it can lead to chain termination, thereby halting viral replication.

Structure-Activity Relationships (SAR)

The antiviral activity of this compound analogs is significantly influenced by their chemical structure. Key structural modifications and their impact on activity are summarized below:

-

6-Position Substitution: The chlorine atom at the 6-position of the purine base is crucial for the antiviral activity against SARS-CoV.[2] Replacement of the chlorine with other groups, such as an amino group, can be unfavorable for activity.[2]

-

Sugar Moiety: The nature of the sugar ring and its substituents plays a critical role. For instance, 6-chloropurine arabinoside shows potent anti-VZV activity, while its 2'-deoxy-2'-fluoro derivative is inactive.[1]

-

5'-Hydroxyl Group: An unprotected 5'-hydroxyl group is important for the anti-SARS-CoV activity of some analogs, suggesting that intracellular phosphorylation is a necessary step for their mechanism of action.[2]

Experimental Protocols

Accurate assessment of the antiviral activity and cytotoxicity of this compound and its analogs requires standardized experimental procedures. The following are detailed protocols for key assays.

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

Materials:

-

Confluent monolayer of susceptible host cells in 6-well plates

-

Virus stock of known titer

-

Test compound (this compound or analog) at various concentrations

-

Culture medium (e.g., DMEM) with and without serum

-

Overlay medium (e.g., containing 1% methylcellulose or agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed host cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of the virus stock in serum-free medium.

-

Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

During the incubation, prepare dilutions of the test compound in the overlay medium.

-

After adsorption, remove the virus inoculum and wash the cells with PBS.

-

Add the overlay medium containing the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).

-

Fix the cells by adding a 10% formalin solution and incubate for 30 minutes.

-

Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of plaques in each well.

-

The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay

This assay measures the effect of a compound on the production of infectious virus particles.

Materials:

-

Confluent monolayer of susceptible host cells in 24-well plates

-

Virus stock

-

Test compound at various concentrations

-

Culture medium

-

PBS

Procedure:

-

Seed host cells in 24-well plates and grow to confluency.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add fresh culture medium containing serial dilutions of the test compound.

-

Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24-48 hours).

-

Harvest the cell culture supernatant from each well.

-

Determine the virus titer in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

-

The IC50 value is the concentration of the compound that reduces the virus yield by 50% compared to the virus control.

WST-1 Cytotoxicity Assay

This colorimetric assay is used to determine the cytotoxicity of the compounds by measuring the metabolic activity of the cells.

Materials:

-

Host cells in 96-well plates

-

Test compound at various concentrations

-

Culture medium

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound. Include a cell control (no compound).

-

Incubate the plate for the same duration as the antiviral assay (e.g., 24-72 hours).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

The CC50 value is the concentration of the compound that reduces the absorbance by 50% compared to the cell control.

Conclusion

This compound and its analogs represent a promising class of compounds with a demonstrable antiviral activity against a range of DNA and RNA viruses. Their mechanism of action, which relies on intracellular phosphorylation to an active form that inhibits viral polymerases, offers opportunities for selective targeting of virus-infected cells. The structure-activity relationships highlighted in this guide provide a framework for the rational design of novel and more potent analogs. The detailed experimental protocols included herein will aid researchers in the systematic evaluation of these and other potential antiviral agents. Further investigation into the broader antiviral spectrum and the specific molecular interactions of these compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Elucidation of Different Binding Modes of Purine Nucleosides to Human Deoxycytidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine kinase - Wikipedia [en.wikipedia.org]

- 5. kulturkaufhaus.de [kulturkaufhaus.de]

6-Chloropurine Riboside: An In-depth Technical Guide to its Application as a Chemical Probe for Enzyme Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine riboside is a synthetic purine nucleoside analog that has emerged as a versatile chemical probe in the study of various enzymes, particularly those involved in purine metabolism. Its unique chemical properties, including the reactive chlorine atom at the 6-position of the purine ring, allow it to serve as both a substrate mimic and a precursor to a covalent inhibitor. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in studying key enzymes, detailed experimental protocols, and quantitative data to facilitate its use in research and drug development.

Mechanism of Action and Key Enzyme Targets

This compound exerts its effects by interacting with several key enzymes in the purine salvage pathway and related metabolic routes. Inside the cell, it can be phosphorylated by kinases to its active monophosphate form, this compound 5'-monophosphate (6-Cl-IMP). This phosphorylation is a critical step for its activity as a covalent inhibitor of certain enzymes. The primary enzyme targets for which this compound serves as a valuable chemical probe include Inosine Monophosphate Dehydrogenase (IMPDH), Adenosine Deaminase (ADA), and Adenosine Kinase (ADK).

Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, making it a crucial target for immunosuppressive, antiviral, and anticancer therapies. This compound, in its phosphorylated form (6-Cl-IMP), acts as a potent covalent inhibitor of IMPDH. The mechanism involves the dehalogenation of the 6-chloro-substituted purine base, leading to the formation of a covalent adduct with a cysteine residue in the enzyme's active site (specifically Cys-331 in human IMPDH type II)[1]. This irreversible inhibition effectively blocks the synthesis of guanine nucleotides.

Adenosine Deaminase (ADA)

ADA is an enzyme responsible for the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. This compound can be utilized to study the kinetics and substrate specificity of adenosine deaminase. It acts as a substrate for ADA, allowing researchers to probe the enzyme's active site and catalytic mechanism.

Adenosine Kinase (ADK)

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound and its derivatives with target enzymes.

| Compound | Enzyme | Organism | Parameter | Value | Reference |

| 6-Cl-IMP | IMPDH | Aeromonas aerogenes | k_inact | 0.12 s⁻¹ | [3] |

| K_i | 260 µM | [3] | |||

| k_inact/K_i | 460 M⁻¹s⁻¹ | [3] | |||

| 6-Cl-IMP | IMPDH2 | Human | k_inact | 3.5 x 10⁻³ s⁻¹ | [3] |

| 8-anilin-N-yl-6-indolin-N-yl-9-(β-D-ribofuranosyl)purine | Adenosine Kinase | Not Specified | IC₅₀ | 0.019 µM | [2] |

| 5'-deoxy-5'-aminoadenosine | Adenosine Kinase | Not Specified | IC₅₀ | 0.170 µM | [2] |

Signaling and Metabolic Pathways

The interaction of this compound with its target enzymes has significant implications for cellular signaling and metabolic pathways. By inhibiting IMPDH, it disrupts the synthesis of GTP, a crucial molecule for various cellular processes, including signal transduction by G-proteins and the synthesis of RNA and DNA. Its interaction with ADA and ADK modulates the levels of adenosine, a key signaling molecule that regulates a wide range of physiological functions through its receptors.

Caption: Overview of the Purine Salvage Pathway and the inhibitory action of this compound on IMPDH.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Screen for Adenosine Kinase Inhibitors

This protocol provides a general framework for screening potential adenosine kinase inhibitors using this compound as a reference or scaffold.

Materials:

-

Human recombinant Adenosine Kinase (ADK)

-

This compound

-

Test compounds

-

ATP

-

Adenosine

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme and Substrate Preparation: Prepare a solution of ADK in kinase assay buffer. Prepare a solution of adenosine and ATP in kinase assay buffer. The final concentrations should be optimized based on the enzyme's kinetic parameters (e.g., near the Km for adenosine and ATP).

-

Assay Reaction:

-

Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 5 µL of the ADK enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 2.5 µL of the adenosine/ATP substrate solution to each well.

-

Incubate the reaction for 60 minutes at 30°C.

-

-

ADP Detection:

-

Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Briefly, add 5 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ values by fitting the data to a dose-response curve.

-

Caption: Workflow for an in vitro adenosine kinase inhibition assay.

Protocol 2: Covalent Modification of IMPDH with this compound 5'-Monophosphate (6-Cl-IMP)

This protocol describes the procedure to achieve covalent modification of IMPDH for structural or functional studies.

Materials:

-

Human recombinant IMPDH2

-

This compound 5'-monophosphate (6-Cl-IMP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT)

-

SDS-PAGE reagents

-

Mass spectrometer (for verification of covalent modification)

Procedure:

-

Enzyme Preparation: Prepare a solution of IMPDH2 in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Inhibitor Preparation: Prepare a stock solution of 6-Cl-IMP in the reaction buffer.

-

Covalent Labeling Reaction:

-

Incubate the IMPDH2 solution with a 10-fold molar excess of 6-Cl-IMP.

-

The incubation time can vary, but an initial time of 2-4 hours at room temperature is recommended. The reaction progress can be monitored by activity assays or mass spectrometry.

-

-

Removal of Excess Inhibitor:

-

Remove the unbound 6-Cl-IMP by buffer exchange using a desalting column or through dialysis against the reaction buffer.

-

-

Verification of Covalent Modification:

-

SDS-PAGE Analysis: Run the labeled and unlabeled IMPDH2 on an SDS-PAGE gel to check for any gross changes in mobility.

-

Mass Spectrometry: Analyze the labeled protein by mass spectrometry to confirm the covalent adduction to Cys-331. This can be done by intact protein mass analysis (expecting a mass shift corresponding to the addition of the IMP moiety minus chlorine) or by peptide mapping after tryptic digestion to identify the modified peptide containing Cys-331.

-

Protocol 3: Proteomic Target Identification of this compound Derivatives

This protocol outlines a general workflow for identifying the cellular targets of a this compound derivative that has been modified to include a clickable tag (e.g., an alkyne group) for affinity purification.

Materials:

-

Alkyne-modified this compound probe

-

Cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Azide-biotin tag

-

Click chemistry reagents (e.g., copper(I) catalyst, ligand)

-

Streptavidin-agarose beads

-

Wash buffers

-

Elution buffer

-

Reagents for in-solution or on-bead tryptic digestion

-

LC-MS/MS system for proteomic analysis

Procedure:

-

Cell Treatment and Lysis:

-

Treat the cells with the alkyne-modified this compound probe or DMSO (vehicle control) for a specified time.

-

Harvest and lyse the cells to obtain a total protein lysate.

-

-

Click Chemistry Reaction:

-

Incubate the cell lysate with the azide-biotin tag and click chemistry reagents to attach biotin to the probe-bound proteins.

-

-

Affinity Purification:

-

Incubate the biotinylated lysate with streptavidin-agarose beads to capture the probe-target complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Protein Digestion:

-

Elute the bound proteins from the beads.

-

Digest the eluted proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by LC-MS/MS to identify the proteins.

-

-

Data Analysis:

-

Identify proteins that are significantly enriched in the probe-treated sample compared to the control. These are the potential targets of the this compound derivative.

-

Caption: Workflow for proteomic target identification using a clickable this compound probe.

Conclusion

This compound is a powerful and versatile chemical probe for studying enzymes involved in purine metabolism. Its ability to act as a substrate mimic and a precursor to a covalent inhibitor makes it particularly valuable for investigating the structure, function, and mechanism of enzymes like IMPDH, ADA, and ADK. The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of fundamental biological processes and the development of novel therapeutics.

References

- 1. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine kinase inhibitors. 4. 6,8-Disubstituted purine nucleoside derivatives. Synthesis, conformation, and enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Core: Understanding the Electrophilicity of 6-Chloropurine

An In-Depth Technical Guide to the Electrophilic Nature of the 6-Chloropurine Moiety

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical principles underlying the reactivity of 6-chloropurine, a cornerstone scaffold in modern medicinal chemistry. Understanding its electrophilic nature is fundamental to leveraging this versatile molecule for the synthesis of novel therapeutics, particularly in the realms of oncology and virology.

6-Chloropurine is a purine derivative that serves as a critical building block in the synthesis of a wide array of biologically active compounds, including antiviral and anticancer agents.[1][2][3] Its utility stems directly from the chemical reactivity of its purine core, specifically the electrophilic character of the carbon atom at the 6-position.

The purine ring system is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This electron deficiency is further amplified at the C6 position by the inductive effect of the attached chlorine atom. This potent combination renders the C6 carbon highly susceptible to attack by nucleophiles, making it a reactive center for chemical modification.[3][4]

The primary mechanism governing the reactivity of 6-chloropurine is Nucleophilic Aromatic Substitution (SNAr) .[5][6] Unlike common SN2 reactions, the SNAr mechanism is a two-step process initiated by the attack of a nucleophile on the electron-poor aromatic ring. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7] In the final step, the leaving group—in this case, the chloride ion—is eliminated, restoring the aromaticity of the purine ring and resulting in a 6-substituted purine derivative.[7] This predictable reactivity allows for the systematic synthesis of libraries of compounds with diverse functionalities at the C6 position.[8][9]

Caption: The SNAr mechanism of 6-chloropurine substitution.

Quantitative Analysis of Reactivity

The reactivity of 6-chloropurine can be quantified through various physicochemical parameters. While extensive kinetic data for every possible reaction is specific to the conditions, the following parameters provide a foundational understanding.

| Parameter | Value / Description | Significance in Drug Development |

| pKa | 7.47 ± 0.20 (Predicted)[10] | The pKa value indicates the acidity of the N-H protons on the purine ring. This is crucial for understanding the molecule's ionization state at physiological pH, which affects its solubility, membrane permeability, and interactions with biological targets. |

| Reaction Kinetics | The rate of SNAr is highly dependent on the nucleophile's strength, solvent polarity, and temperature. Microwave-assisted synthesis can significantly accelerate these reactions, often reducing reaction times to minutes.[11][12] | Understanding reaction kinetics allows for the optimization of synthetic routes to maximize yield and purity. The ability to perform rapid modifications under mild conditions is a significant advantage in creating diverse compound libraries for high-throughput screening. |

| Hammett Relationship | A Hammett plot for the SNAr reaction of 6-chloropurine derivatives would correlate the logarithm of the reaction rates with substituent constants (σ). A positive slope (ρ value) is expected, indicating that electron-withdrawing groups on the nucleophile or purine ring stabilize the negative charge in the transition state, thus accelerating the reaction.[13][14][15] | The Hammett equation provides a powerful tool for quantitative structure-activity relationship (QSAR) studies. By analyzing the electronic effects of different substituents on reactivity, medicinal chemists can rationally design more potent analogues and fine-tune the electronic properties of a lead compound to enhance its biological activity or pharmacokinetic profile. A positive ρ value confirms that the reaction mechanism is consistent with the formation of an anionic intermediate, as predicted by the SNAr pathway. |

Key Methodologies and Experimental Protocols

The electrophilic C6 position is amenable to a variety of synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) with Amines

This is the most common reaction used to derivatize the 6-chloropurine scaffold, yielding a diverse range of N6-substituted adenines and their analogues.

Representative Protocol: Synthesis of a 6-Amino-Substituted Purine Derivative

-

Reactant Preparation: In a dry round-bottom flask, dissolve 6-chloropurine (1.0 eq) in a suitable solvent such as n-butanol, DMF, or water.[11][16]

-

Addition of Reagents: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 eq), to scavenge the HCl generated during the reaction.[16]

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-120 °C) or irradiate in a microwave reactor (e.g., 200W, 10-20 minutes) until TLC or LC-MS analysis indicates the consumption of the starting material.[11]

-

Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 6-substituted aminopurine analog.[11]

Caption: A generalized workflow for SNAr amination of 6-chloropurine.

Suzuki-Miyaura Cross-Coupling

To form C-C bonds at the C6 position, which is challenging via SNAr with carbon nucleophiles, palladium-catalyzed cross-coupling reactions are employed. This allows for the introduction of aryl or vinyl groups, significantly expanding the chemical space.[17]

Representative Protocol: Synthesis of a 6-Arylpurine Derivative

-

Reactant Preparation: To a reaction vessel purged with an inert gas (e.g., Argon), add 6-chloropurine (1.0 eq), the corresponding arylboronic acid (1.2 - 2.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 - 0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).

-

Reaction Conditions: Heat the mixture under an inert atmosphere at reflux (e.g., 80-110 °C) for several hours (4-24 h) until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography to obtain the desired 6-arylpurine product.

Applications in Drug Development: The Kinase Inhibitor Scaffold

The 6-chloropurine moiety is a "privileged scaffold" in drug discovery, particularly for the development of kinase inhibitors.[18] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[19]

The electrophilic C6 position is strategically located to allow for the introduction of various substituents that can be directed into the ATP-binding pocket of a target kinase. By modifying the group at the C6 position, developers can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. The purine core itself mimics the adenine base of ATP, providing a strong anchoring point within the enzyme's active site.

Caption: Inhibition of a signaling pathway by a 6-purine-based kinase inhibitor.

Conclusion

The electrophilic nature of the C6 position in the 6-chloropurine moiety is a defining feature that underpins its widespread use in medicinal chemistry. This reactivity, primarily governed by the SNAr mechanism, provides a reliable and versatile handle for synthesizing diverse libraries of 6-substituted purines. For drug development professionals, a thorough understanding of these core principles is essential for the rational design of novel therapeutics, particularly potent and selective kinase inhibitors that target aberrant cell signaling pathways in human disease.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. redalyc.org [redalyc.org]

- 9. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 10. 6-Chloropurine CAS#: 87-42-3 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Hammett equation - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 6-Chloropurine Riboside in Purine Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine riboside (6-Cl-PR) is a synthetic purine nucleoside analog that serves as a critical tool in the study of purine metabolism and the development of novel therapeutics. As a prodrug, its biological activity is contingent on intracellular phosphorylation, primarily by adenosine kinase. The resulting metabolite, 6-chloropurine ribonucleoside monophosphate (6-Cl-IMP), is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides. This targeted inhibition disrupts the purine metabolic pathway, leading to cytotoxic effects, particularly in rapidly proliferating cells such as cancer cells. This technical guide provides a comprehensive overview of the role of this compound in purine metabolism studies, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Mechanism of Action

This compound exerts its biological effects through its conversion to 6-chloropurine ribonucleoside monophosphate (6-Cl-IMP), which acts as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2] IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the de novo synthesis of guanine nucleotides.[1]

The inhibition of IMPDH by 6-Cl-IMP is a two-step process:

-

Reversible Binding: 6-Cl-IMP initially binds reversibly to the IMP binding site of the enzyme.

-

Irreversible Inactivation: Subsequently, it forms a covalent adduct with a cysteine residue (Cys-331) in the active site of IMPDH, leading to irreversible inactivation of the enzyme.

This inactivation depletes the intracellular pool of guanine nucleotides (GMP, GDP, and GTP), which are essential for DNA and RNA synthesis, as well as for various cellular signaling processes. The depletion of these vital molecules ultimately leads to the inhibition of cell proliferation and the induction of apoptosis.[3]

Quantitative Data

The efficacy of this compound and its phosphorylated form has been quantified in various studies. The following tables summarize key quantitative data regarding its inhibitory activity against IMPDH and its cytotoxic effects on cancer cell lines.

| Parameter | Value | Enzyme Source | Reference |

| k_inact | 0.076 min⁻¹ | Escherichia coli | [2] |

| K_i | 62.0 µM | Escherichia coli | [2] |

Table 1: Kinetic Parameters for IMPDH Inhibition by 6-Chloropurine Ribonucleoside Monophosphate. This table presents the inactivation rate constant (k_inact) and the inhibition constant (K_i) for the interaction of 6-chloropurine ribonucleoside monophosphate with IMPDH.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | 35 | [4] |

| HeLa | Cervical Cancer | 33 | [4] |

| HepG2 | Liver Cancer | 25 | [4] |

| SW620 | Colon Cancer | 35 | [4] |

Table 2: Cytotoxicity of 6-Chloropurine Nucleoside Derivatives. This table shows the half-maximal inhibitory concentration (IC₅₀) values of 6-chloropurine nucleoside derivatives against various human cancer cell lines. While these values are for derivatives, they provide an indication of the potential cytotoxic efficacy of this compound-based compounds.

Signaling and Metabolic Pathways

The interaction of this compound with the purine metabolic pathway is multifaceted, affecting both de novo synthesis and salvage pathways.

Figure 1: Role of this compound in Purine Metabolism. This diagram illustrates the interplay between the de novo and salvage pathways of purine synthesis and the mechanism of action of this compound. This compound is converted to 6-Cl-IMP, which inhibits IMPDH, a key enzyme in the de novo pathway, thereby blocking the synthesis of guanine nucleotides.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8]

Materials:

-

Cancer cell line of interest (e.g., CCRF-CEM, MOLT-4)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%.

Figure 2: MTT Assay Workflow. This diagram illustrates the key steps involved in performing a cell viability assay using the MTT method to determine the cytotoxic effects of this compound.

Adenosine Deaminase Activity Assay

This protocol describes a method to determine if this compound can act as a substrate for adenosine deaminase (ADA).[9][10][11][12]

Materials:

-

Purified adenosine deaminase

-

This compound

-

Adenosine (as a positive control)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer and a known concentration of this compound (e.g., 50 µM).

-

Baseline Measurement: Measure the initial absorbance of the solution at a wavelength where the substrate and product have different absorption maxima (e.g., 265 nm for adenosine).

-

Enzyme Addition: Add a small amount of purified adenosine deaminase to the cuvette and mix immediately.

-

Kinetic Measurement: Monitor the change in absorbance over time at the chosen wavelength. A decrease in absorbance at 265 nm would indicate the deamination of the purine ring.

-

Control Reactions: Perform a positive control reaction using adenosine as the substrate to confirm enzyme activity. Perform a negative control without the enzyme to ensure there is no spontaneous degradation of the substrate.

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

References

- 1. A Novel Cofactor-binding Mode in Bacterial IMP Dehydrogenases Explains Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. atcc.org [atcc.org]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. labcarediagnostics.com [labcarediagnostics.com]

- 12. assaygenie.com [assaygenie.com]

Investigating the Cytotoxicity of Novel 6-Chloropurine Riboside Derivatives: A Technical Guide

Introduction

6-Chloropurine riboside is a purine nucleoside analog that serves as a crucial precursor in the synthesis of various biologically active molecules, including potential antiviral and anticancer agents.[1][2] Its derivatives are of significant interest to the scientific community due to their ability to mimic natural nucleosides, thereby interfering with essential cellular processes like nucleic acid synthesis and purine metabolism.[1][3] These compounds have demonstrated broad antitumor activity, particularly in hematological malignancies, and are recognized as cytotoxic agents with mechanisms that include the inhibition of DNA synthesis and the induction of apoptosis.[3] This technical guide provides an in-depth overview of the cytotoxicity of novel this compound derivatives, targeted at researchers, scientists, and drug development professionals. It covers quantitative cytotoxicity data, detailed experimental protocols, and key mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic and antiproliferative activities of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values against various cell lines. The data from several studies are summarized below.

| Compound/Derivative | Cell Line | Assay Type | Reported IC50 / GI50 (µM) | Reference |

| Compound 6 (unspecified derivative) | HeLa (Cervical Cancer) | Not Specified | 35 | [4] |

| Compound 10 (unspecified derivative) | HeLa (Cervical Cancer) | Not Specified | 33 | [4] |

| HepG2 (Liver Cancer) | Not Specified | 25 | [4] | |

| SW620 (Colon Cancer) | Not Specified | 35 | [4] | |

| Congeners 10b, 10g, 10i | HeLa, MCF-7, DU-145, A549, HepG2, HT-29 | Not Specified | < 1 | [4] |

| β-D-mannopyranosyl-purine derivative | K562 (Leukemia) | Not Specified | 1.5 | [4] |

| Serine Derivative (2-chloropurine) | U937 (Myeloid Leukemia) | Not Specified | 16 | [5] |

| 9-norbornyl-6-chloropurine (NCP) | CCRF-CEM (Leukemia) | Not Specified | Increased with GSH depletion | [6] |

Mechanisms of Action & Signaling Pathways

The cytotoxic effects of this compound derivatives are attributed to their interference with critical cellular pathways. As nucleoside analogs, they can disrupt DNA and RNA synthesis, leading to cell death.[3][7] Key mechanisms identified include the induction of apoptosis, cell cycle arrest, and inhibition of nucleotide metabolism.[3][4]

Induction of Apoptosis

Many purine analogs exert their cytotoxic effects by triggering programmed cell death, or apoptosis.[3][4] This is a highly regulated process involving a cascade of caspases (e.g., caspases 3 and 7) that dismantle the cell. The induction of apoptosis is a desirable characteristic for anticancer agents.[4]

Cell Cycle Arrest

Certain derivatives have been shown to cause cell cycle arrest, particularly at the G2/M phase.[4] This prevents cancer cells from progressing through mitosis and proliferating, ultimately leading to cell death.

Interference with Purine Metabolism

A primary mechanism for purine analogs is the disruption of nucleotide biosynthesis.[8] Some derivatives function by inhibiting key enzymes in the de novo purine synthesis pathway, such as glycinamide ribonucleotide formyltransferase (GARFTase).[8] This depletes the pool of purine nucleotides essential for DNA, RNA, and energy production, thereby halting cell growth.[8][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro [mdpi.com]

- 6. 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]

Methodological & Application

protocol for synthesizing N6-benzyladenosine derivatives from 6-Chloropurine riboside

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N6-benzyladenosine derivatives from 6-chloropurine riboside. This class of compounds is of significant interest due to its diverse biological activities, including cytokinin effects, anticancer properties, and modulation of adenosine receptors.[1][2][3]

Introduction

N6-benzyladenosine derivatives are synthetic analogs of naturally occurring cytokinins. The general synthesis strategy involves the nucleophilic aromatic substitution of the chlorine atom at the C6 position of this compound with a variety of substituted benzylamines.[2][4] This straightforward approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery and chemical biology.

General Reaction Scheme

The core reaction for the synthesis of N6-benzyladenosine derivatives is the condensation of this compound with a corresponding substituted benzylamine in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction.

Caption: General workflow for the synthesis of N6-benzyladenosine derivatives.